REACTION_CXSMILES
|
[C:1]([NH2:5])([CH3:4])([CH3:3])[CH3:2].[N+:6]([C:9]1[CH:14]=[CH:13][C:12]([S:15](Cl)(=[O:17])=[O:16])=[CH:11][CH:10]=1)([O-:8])=[O:7]>C1COCC1>[C:1]([NH:5][S:15]([C:12]1[CH:11]=[CH:10][C:9]([N+:6]([O-:8])=[O:7])=[CH:14][CH:13]=1)(=[O:16])=[O:17])([CH3:4])([CH3:3])[CH3:2]
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Name
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|
Quantity
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0.47 L
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Type
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reactant
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Smiles
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C(C)(C)(C)N
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Name
|
|
Quantity
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0.55 L
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Type
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solvent
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Smiles
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C1CCOC1
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Name
|
|
Quantity
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50 g
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Type
|
reactant
|
Smiles
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[N+](=O)([O-])C1=CC=C(C=C1)S(=O)(=O)Cl
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Name
|
|
Quantity
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0.55 L
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Type
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solvent
|
Smiles
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C1CCOC1
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The solvent is removed
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Type
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CUSTOM
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Details
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the layers are separated
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Type
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EXTRACTION
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Details
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the aqueous phase is extracted with CHCl3
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Type
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WASH
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Details
|
The combined organic extracts are washed with H2O and brine
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Type
|
DRY_WITH_MATERIAL
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Details
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dried over MgSO4
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Type
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CUSTOM
|
Details
|
The solvent is removed
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)NS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 56.3 g | |
YIELD: PERCENTYIELD | 97% | |
YIELD: CALCULATEDPERCENTYIELD | 94.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |